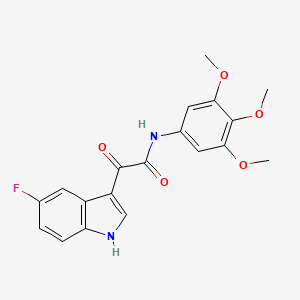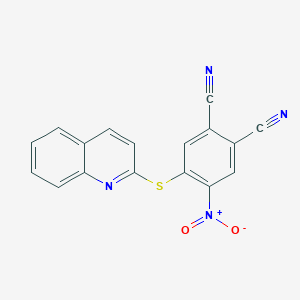
Ethanone, 1-(2-aminophenyl)-2-(pyridin-2-ylsulfanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE is an organic compound that features both an aminophenyl group and a pyridinylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE typically involves the reaction of 2-aminophenyl ketone with pyridin-2-ylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)-2-(pyridin-2-ylsulfanyl)-ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und als Sonde in biochemischen Assays verwendet werden.
Industrie: Aufgrund seiner einzigartigen funktionellen Gruppen kann es bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Nanomaterialien eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2-Aminophenyl)-2-(pyridin-2-ylsulfanyl)-ethanon beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen bilden, während der Pyridinring an π-π-Wechselwirkungen teilnehmen kann. Die Sulfanylgruppe kann als Nucleophil wirken und verschiedene biochemische Reaktionen erleichtern. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu spezifischen biologischen Wirkungen führen.
Ähnliche Verbindungen:
- Ethanone, 1-(2-aminophenyl)-2-(pyridin-3-ylsulfanyl)-
- Ethanone, 1-(2-aminophenyl)-2-(pyridin-4-ylsulfanyl)-
- Ethanone, 1-(2-aminophenyl)-2-(pyridin-2-ylthio)-
Vergleich: 1-(2-Aminophenyl)-2-(pyridin-2-ylsulfanyl)-ethanon ist aufgrund der spezifischen Positionierung des Pyridinrings und der Sulfanylgruppe einzigartig. Diese Positionierung kann die Reaktivität der Verbindung und die Wechselwirkung mit biologischen Zielstrukturen beeinflussen. Im Vergleich zu seinen Analoga kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für bestimmte Anwendungen in der medizinischen Chemie und Materialwissenschaft macht.
Wirkmechanismus
The mechanism of action of 1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the pyridinylsulfanyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-AMINOPHENYL)-2-(PYRIDIN-3-YLSULFANYL)ETHAN-1-ONE: Similar structure but with the pyridinyl group at a different position.
1-(2-AMINOPHENYL)-2-(PYRIDIN-4-YLSULFANYL)ETHAN-1-ONE: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE is unique due to the specific positioning of the pyridinylsulfanyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C13H12N2OS |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
1-(2-aminophenyl)-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C13H12N2OS/c14-11-6-2-1-5-10(11)12(16)9-17-13-7-3-4-8-15-13/h1-8H,9,14H2 |
InChI-Schlüssel |
KNIKMLBIKOSVHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-tert-butylphenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B11490318.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11490324.png)

![2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one](/img/structure/B11490333.png)
![N-(3-methylpent-1-yn-3-yl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11490334.png)
![4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11490338.png)
![2-(4-{4,4-dimethyl-2-[(4-nitrophenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11490346.png)
![3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11490351.png)
![1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11490355.png)

![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B11490368.png)
![3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B11490372.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11490380.png)
![1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B11490395.png)
